molecular formula C8H13NS B1616606 4-Butyl-5-methylthiazole CAS No. 57246-60-3

4-Butyl-5-methylthiazole

Cat. No.: B1616606
CAS No.: 57246-60-3
M. Wt: 155.26 g/mol
InChI Key: FOBITDGBIATDTQ-UHFFFAOYSA-N
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Description

4-Butyl-5-methylthiazole belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a bell, green, and pepper taste.

Scientific Research Applications

Corrosion Inhibition

4-Butyl-5-methylthiazole derivatives, such as 4-MTHT, have been studied for their efficiency in inhibiting corrosion of metals. In particular, their application in preventing corrosion of mild steel in acidic media has been explored. Studies using electrochemical methods and weight loss measurements have shown these compounds to be very effective inhibitors, with high inhibition efficiencies observed in different acidic environments. This suggests their potential use in industrial applications where metal corrosion is a concern (Lagrenée et al., 2002).

Bioactivity and Pharmaceutical Applications

Compounds like 4-Methylthiazole-5-carbohydrazide, when combined with other elements such as ferrocene, have been synthesized and tested for various bioactivities. These compounds exhibit significant anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase, anti-Human Lung Cancer A549 cells, and antibacterial activities against pathogens like Staphylococcus aureus, Esherichia coli, and Pseudomonas aeruginosa. This indicates their potential in developing new pharmaceuticals and antibacterial agents (Jie Zhang, 2008).

Synthesis and Photophysical Properties

The synthesis of 5-N-Arylamino-4-methylthiazoles demonstrates the chemical versatility of 4-methylthiazole derivatives. These compounds have been observed to exhibit luminescence, which depends on the substituents at certain positions of the thiazole core. This characteristic suggests potential applications in materials science, particularly in the development of fluorescent materials for various technological applications (Murai et al., 2017).

Properties

CAS No.

57246-60-3

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

4-butyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-3-4-5-8-7(2)10-6-9-8/h6H,3-5H2,1-2H3

InChI Key

FOBITDGBIATDTQ-UHFFFAOYSA-N

SMILES

CCCCC1=C(SC=N1)C

Canonical SMILES

CCCCC1=C(SC=N1)C

57246-60-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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